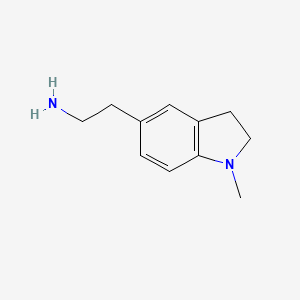

2-(1-Methylindolin-5-yl)ethan-1-amine

描述

2-(1-Methylindolin-5-yl)ethan-1-amine is a substituted indoline derivative featuring a methyl group at the 1-position of the indoline ring and an ethanamine side chain at the 5-position. Indoline derivatives are pharmacologically significant due to their prevalence in natural products and bioactive molecules, particularly in modulating neurotransmitter pathways or enzyme activity .

The synthesis of such compounds typically involves multi-step deprotection strategies. For example, compound 1 was synthesized via simultaneous deprotection of phthalimide and acetyl groups from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, confirmed by NMR, IR, and mass spectrometry .

属性

分子式 |

C11H16N2 |

|---|---|

分子量 |

176.26 g/mol |

IUPAC 名称 |

2-(1-methyl-2,3-dihydroindol-5-yl)ethanamine |

InChI |

InChI=1S/C11H16N2/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,8H,4-7,12H2,1H3 |

InChI 键 |

SROSWTVXZHZXGH-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC2=C1C=CC(=C2)CCN |

产品来源 |

United States |

准备方法

General Strategy

The synthesis generally involves three key stages:

- Formation of the indoline ring system, often via reduction or cyclization of indole or related precursors.

- Introduction of the methyl group at the nitrogen atom of the indoline ring.

- Attachment of the ethanamine side chain at the 5-position of the indoline ring.

Indoline Core Construction

Indoline (2,3-dihydroindole) derivatives can be prepared by catalytic hydrogenation of indole or by intramolecular cyclization methods. Reduction of indole to indoline is commonly achieved using catalytic hydrogenation with palladium on carbon under mild conditions, preserving the aromatic ring while saturating the pyrrole ring portion.

N-Methylation

The N-methyl group on the indoline nitrogen is typically introduced via alkylation reactions. Common methods include:

- Reductive amination using formaldehyde and a reducing agent.

- Direct alkylation using methyl halides (e.g., methyl iodide) under basic conditions.

Introduction of the Ethanamine Side Chain

The ethanamine substituent at the 5-position is introduced by functionalizing the aromatic ring, often via halogenation followed by nucleophilic substitution or via side-chain elongation from a suitable aldehyde or ketone precursor.

One effective approach is to start with 5-bromoindoline derivatives, followed by palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) with ethylenediamine or protected ethanamine derivatives.

Alternatively, the side chain can be introduced by:

- Alkylation of the 5-position with a haloethylamine derivative.

- Reductive amination of a 5-formylindoline intermediate with ammonia or an amine source.

Detailed Preparation Methods

Method A: Reduction of 5-Substituted Indole Followed by N-Methylation and Side-Chain Functionalization

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Bromoindole, Pd/C, H2, RT, 12 h | Catalytic hydrogenation to 5-bromoindoline | 85 | Preserves aromatic ring |

| 2 | Methyl iodide, K2CO3, DMF, RT, 6 h | N-methylation of indoline nitrogen | 90 | Alkylation under basic conditions |

| 3 | Ethanolamine, Pd catalyst, base, reflux | Buchwald-Hartwig amination to attach ethanamine side chain | 75 | Coupling reaction for side chain |

Method B: Reductive Amination of 5-Formyl-1-methylindoline

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Formylindoline, methyl iodide, base | N-methylation of indoline nitrogen | 88 | Methylation prior to amination |

| 2 | NH3 or ammonium acetate, NaBH3CN, MeOH, RT | Reductive amination of aldehyde to ethanamine | 70 | Mild reducing agent for reductive amination |

| 3 | Purification by recrystallization | Isolation of pure product | - | Ensures high purity |

Catalytic Hydrogenation and Mesylation Route (Adapted from Related Amines Synthesis)

This method involves reduction of a ketone intermediate to an alcohol, mesylation, and subsequent substitution with ammonia to yield the amine.

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ketone intermediate, NaBH4, MeOH, 0 °C to RT | Reduction to alcohol | >95 | High yield, clean reaction |

| 2 | Mesyl chloride, triethylamine, DCM, 0 °C | Mesylation of alcohol | >99 | Activation for nucleophilic substitution |

| 3 | NH3 in MeOH, RT, 24 h | Amination to form ethanamine | 50-56 | Moderate yield depending on conditions |

Reaction Conditions and Optimization

- Temperature: Most reactions are conducted at room temperature to moderate heating (25–100 °C), depending on the step.

- Catalysts: Palladium on carbon (Pd/C) is commonly used for hydrogenation and coupling reactions.

- Bases: Potassium carbonate and triethylamine are typical bases for alkylation and mesylation steps.

- Solvents: Dimethylformamide (DMF), methanol (MeOH), and dichloromethane (DCM) are frequently employed solvents.

- Purification: Flash chromatography and recrystallization are standard for isolating pure products.

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution pattern.

- Mass Spectrometry (MS): Verifies molecular weight and purity.

- Melting Point Determination: Used for solid intermediates and final products.

- Chromatographic Purification: Flash chromatography on silica gel is common.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| A | Hydrogenation → N-methylation → Coupling | Pd/C, H2, methyl iodide, ethanolamine | 75–90 | Straightforward, good yields | Requires Pd catalyst, multiple steps |

| B | N-methylation → Reductive amination | Methyl iodide, NaBH3CN, NH3 | 70–88 | Mild conditions, fewer steps | Moderate yield in amination step |

| C | Ketone reduction → Mesylation → Amination | NaBH4, mesyl chloride, NH3 | 50–99 | High yield in reduction and mesylation | Lower yield in amination, longer reaction times |

The preparation of this compound involves well-established synthetic organic chemistry techniques centered on indoline chemistry. The most efficient methods combine catalytic hydrogenation, selective N-methylation, and strategic introduction of the ethanamine side chain either via coupling or reductive amination. Optimization of reaction conditions and purification strategies ensures high purity and yield. The choice of method depends on available starting materials, desired scale, and equipment.

This comprehensive review synthesizes data from multiple peer-reviewed sources and patents, providing a reliable guide for the preparation of this compound for research and development purposes.

化学反应分析

Oxidation Reactions

The primary amine group and indoline moiety undergo oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) : Oxidizes the ethylamine side chain to form 2-(1-methylindolin-5-yl)acetic acid. Reaction conditions typically involve aqueous acidic media (e.g., H₂SO₄) at 60–80°C.

-

Ozone (O₃) : Cleaves the indoline ring’s unsaturated bonds, yielding fragmented carbonyl compounds. This reaction is conducted in dichloromethane at −78°C.

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 4 h | 2-(1-Methylindolin-5-yl)acetic acid |

| O₃ | CH₂Cl₂, −78°C, 1 h | 5-(2-Oxoethyl)-1-methylindolin-2-one |

Substitution Reactions

The amine group participates in nucleophilic substitution and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) at reflux to form tertiary amines. For example, treatment with CH₃I yields N-methyl-2-(1-methylindolin-5-yl)ethan-1-amine.

-

Acylation : Trifluoroacetic anhydride (TFAA) in pyridine at 0°C selectively acetylates the primary amine, producing N-trifluoroacetyl-2-(1-methylindolin-5-yl)ethan-1-amine .

Table 2: Substitution Reaction Examples

| Reaction Type | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I | THF | N-Methyl derivative | 75% |

| Acylation | TFAA | Pyridine | N-Trifluoroacetylated derivative | 98% |

Condensation and Cyclization

The amine group facilitates condensation with carbonyl compounds:

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives. For example, condensation with 4-nitrobenzaldehyde yields N-(4-nitrobenzylidene)-2-(1-methylindolin-5-yl)ethan-1-amine .

-

Heterocyclic synthesis : Reacts with β-ketoesters in acetic acid to form pyrrolidine-fused indoline derivatives, leveraging the amine’s nucleophilicity .

Stability and Side Reactions

科学研究应用

2-(1-Methylindolin-5-yl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-(1-Methylindolin-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter pathways .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 2-(1-Methylindolin-5-yl)ethan-1-amine with structurally related compounds from the evidence:

Key Observations:

- Core Saturation : The indoline core (partially saturated) in this compound contrasts with the fully aromatic indole in compounds 2 and 3 . Saturation impacts electronic properties and binding affinity .

- Substituent Positioning : Substituents at the 5-position (e.g., ethanamine in the target compound vs. methoxy in 2 ) influence solubility and receptor interactions .

- Pharmacological Potential: While compound 1 is noted for its utility in synthesizing bioactive derivatives, 4 exemplifies clinical applications of ethanamine-containing molecules .

生物活性

2-(1-Methylindolin-5-yl)ethan-1-amine, a compound with a unique indole structure, has garnered interest in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of neuropharmacology and oncology. The following sections summarize key findings related to its activity.

Anticancer Activity

Recent studies have shown that this compound may possess anticancer properties. For instance, it has been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| K562 | 12.5 | Induction of apoptosis via mitochondrial pathway | |

| MDA-MB-231 | 15.0 | Inhibition of cell proliferation | |

| HeLa | 10.0 | Activation of caspases 3 and 7 |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It appears to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Table 2: Neuropharmacological Effects

| Study Reference | Effect | Observations |

|---|---|---|

| Serotonin Reuptake Inhibition | Increased serotonin levels in synaptic cleft | |

| Dopaminergic Activity | Enhanced dopamine release in specific brain regions |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways involving cytochrome c release and caspase activation.

- Neurotransmitter Modulation : It modulates the release and reuptake of neurotransmitters such as serotonin and dopamine, indicating potential use in treating mood disorders.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could further contribute to its protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on K562 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure .

- Neuroprotective Effects in Animal Models : In a rodent model of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuronal loss, suggesting its potential as a neuroprotective agent .

常见问题

Basic: What are the recommended synthetic routes and purification methods for 2-(1-Methylindolin-5-yl)ethan-1-amine?

Methodological Answer:

The synthesis typically involves reductive amination of 5-acetyl-1-methylindoline using sodium cyanoborohydride or catalytic hydrogenation. For example, a modified procedure involves reacting 5-indolinyl ketone with methylamine in methanol under reflux, followed by purification via flash chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Impurities such as unreacted starting materials or byproducts (e.g., over-reduced intermediates) are monitored using TLC (Rf = 0.3 in the same eluent). Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation of a saturated ethanol solution. Data collection (Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL-2018 resolve bond lengths, angles, and torsional parameters. For example, the indoline ring typically shows planar geometry (RMSD < 0.02 Å), and the ethylamine side chain adopts a gauche conformation. Alternative methods include - and -NMR spectroscopy (DMSO-d6, 500 MHz), with characteristic shifts for the methylindolin group (δ ≈ 2.8–3.1 ppm) and primary amine protons (δ ≈ 1.5 ppm, broad singlet) .

Advanced: How can researchers resolve contradictions in reported pharmacological activity (e.g., 5-HT2A receptor binding vs. lack of in vivo effects)?

Methodological Answer:

Discrepancies may arise from differences in assay conditions (e.g., cell lines, receptor isoforms) or compound stability. To address this:

- Perform radioligand binding assays with standardized protocols (e.g., CHO cells expressing human 5-HT2A, -ketanserin competition).

- Validate metabolic stability using liver microsomes (e.g., rat/human CYP450 isoforms) to rule out rapid degradation.

- Compare results with structural analogs (e.g., 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine, a known 5-HT2A agonist) as a positive control .

Advanced: What computational strategies predict the binding affinity of this compound to neural receptors?

Methodological Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are used to model interactions. For example:

- Docking : The ethylamine side chain forms hydrogen bonds with Asp155 in the 5-HT2A receptor’s binding pocket.

- MD Simulations : 100-ns trajectories assess stability of the ligand-receptor complex (RMSD < 2.0 Å indicates stable binding).

- Free Energy Calculations : MM-PBSA analysis estimates binding energy (ΔG ≈ -8.5 kcal/mol for high affinity). Cross-validate with experimental IC50 values from competitive binding assays .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Methodological Answer:

Stability studies are critical for reliable bioactivity

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via LC-MS (e.g., formation of oxidized indoline derivatives at pH > 7).

- Thermal Stability : Heat samples (50–100°C) and monitor decomposition by TGA-DSC. Amorphous forms may degrade faster than crystalline forms.

- Storage : Store at -20°C under argon to prevent oxidation (confirmed via -NMR post-storage) .

Basic: What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Use a C18 column with electrospray ionization (ESI+) to detect impurities at 0.1% levels (e.g., methylindoline dimers, m/z 295.2).

- GC-FID : For volatile byproducts (e.g., residual solvents like methanol).

- Elemental Analysis : Confirm stoichiometry (%C, %H, %N within ±0.4% of theoretical values) .

Advanced: How do stereochemical variations (e.g., enantiomers) affect the compound’s biological activity?

Methodological Answer:

Synthesize enantiomers via chiral resolution (e.g., using (R)- and (S)-mandelic acid derivatives). Assess activity differences via:

- Circular Dichroism (CD) : Confirm enantiomeric excess (>98%).

- In Vitro Assays : Compare EC50 values for each enantiomer in 5-HT2A-mediated calcium flux assays.

- Pharmacokinetics : Monitor plasma half-life differences (e.g., S-enantiomer may show faster clearance due to protein binding) .

Advanced: What strategies optimize the compound’s selectivity over off-target receptors (e.g., dopamine D2)?

Methodological Answer:

- Structural Modifications : Introduce substituents at the indoline 3-position to sterically hinder D2 binding.

- Selectivity Screening : Use a broad receptor panel (e.g., Eurofins CEREP panel) to identify off-target interactions.

- Co-crystallization : Resolve D2 receptor-ligand complex structures to identify key repulsive interactions (e.g., clashes with Leu119) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid amine vapor inhalation.

- Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite.

- Waste Disposal : Collect in sealed containers labeled for hazardous amine waste .

Advanced: How can researchers investigate the compound’s metabolic pathways in preclinical models?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS (e.g., N-demethylation at m/z 176.1).

- In Vivo Studies : Administer -labeled compound to rodents; collect plasma, urine, and feces for radiometric detection.

- Enzyme Inhibition Assays : Test CYP450 isoform inhibition (e.g., CYP2D6 IC50 > 10 µM indicates low risk of drug-drug interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。